molecular formula C21H28N4S B6090098 N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine

N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine

Cat. No.: B6090098
M. Wt: 368.5 g/mol
InChI Key: BQLIDHCESCATCU-UHFFFAOYSA-N
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Description

N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazo[2,1-b][1,3]thiazole ring fused with a piperidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is achieved through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the methylation of the nitrogen atom in the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine involves its interaction with specific molecular targets. The imidazo[2,1-b][1,3]thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features.

    Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.

    Thiazole derivatives: Compounds with a thiazole ring that exhibit various biological activities.

Uniqueness

N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(2-phenylethyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4S/c1-17-20(25-13-14-26-21(25)22-17)16-24-11-6-9-19(15-24)23(2)12-10-18-7-4-3-5-8-18/h3-5,7-8,13-14,19H,6,9-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLIDHCESCATCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)CN3CCCC(C3)N(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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